molecular formula C6H5Cl2N B3044215 2,5-Dichloroaniline-3,4,6-D3 CAS No. 783321-80-2

2,5-Dichloroaniline-3,4,6-D3

Cat. No. B3044215
CAS RN: 783321-80-2
M. Wt: 165.03 g/mol
InChI Key: AVYGCQXNNJPXSS-CBYSEHNBSA-N
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Description

2,5-Dichloroaniline-3,4,6-D3 is an organic compound with the molecular formula C6H2D3Cl2N . It is a stable isotope labelled compound .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloroaniline-3,4,6-D3 consists of a benzene ring with two chlorine atoms and one amine group attached. The positions of the chlorine atoms are at the 2 and 5 locations on the benzene ring .

Scientific Research Applications

Stable Isotope Labeling

“2,5-Dichloroaniline-3,4,6-D3” is a stable isotope-labeled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this context, “2,5-Dichloroaniline-3,4,6-D3” could be used to track the behavior of 2,5-dichloroaniline in various biological systems.

Synthetic Chemistry

This compound is used in synthetic chemistry as a reagent or intermediate . It can be used in the synthesis of other complex molecules, potentially contributing to the development of new drugs or materials.

Analytical Reference

“2,5-Dichloroaniline-3,4,6-D3” can serve as an analytical reference in the quantification of 2,5-dichloroaniline. It can be used to calibrate analytical instruments and validate analytical methods, ensuring the accuracy and reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

“2,5-Dichloroaniline-3,4,6-D3” has been used in a study to develop a fast and sensitive quantitative method for the detection of some aniline derivatives by solid-phase microextraction in gas chromatography-mass spectrometry . This suggests its potential use in the development and optimization of GC-MS methods for the analysis of aniline derivatives.

Research and Development

As a certified reference material, “2,5-Dichloroaniline-3,4,6-D3” can be used in various research and development applications . It can be used in method development, method validation, and quality control, ensuring the reliability of research findings.

properties

IUPAC Name

2,5-dichloro-3,4,6-trideuterioaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2/i1D,2D,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYGCQXNNJPXSS-CBYSEHNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])N)Cl)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroaniline-3,4,6-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloroaniline-3,4,6-D3
Reactant of Route 2
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2,5-Dichloroaniline-3,4,6-D3
Reactant of Route 4
2,5-Dichloroaniline-3,4,6-D3
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2,5-Dichloroaniline-3,4,6-D3

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